N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide is a chemical compound characterized by the presence of dichlorophenyl, hydroxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 2-hydroxy-5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium dithionite (Na₂S₂O₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nitrobenzophenone
Reduction: Formation of N-(3,4-dichlorophenyl)-2-hydroxy-5-aminobenzamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron): A herbicide with similar structural features but different applications and mechanism of action.
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group but different pharmacological properties.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Compounds with similar dichlorophenyl groups used as triple reuptake inhibitors in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H8Cl2N2O4 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-10-3-1-7(5-11(10)15)16-13(19)9-6-8(17(20)21)2-4-12(9)18/h1-6,18H,(H,16,19) |
InChI Key |
WQIGTUIMBVUVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Cl |
Origin of Product |
United States |
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